Bienvenue dans la boutique en ligne BenchChem!

N-(2-methylbenzyl)-4-biphenylcarboxamide

Steric effects SAR Conformational analysis

N-(2-methylbenzyl)-4-biphenylcarboxamide is a synthetic small molecule belonging to the biphenylcarboxamide class, characterized by a 4-biphenyl core linked via a carboxamide bridge to an ortho-methylbenzyl substituent. Biphenyl-4-carboxamide derivatives are widely explored in medicinal chemistry and agrochemical research as privileged scaffolds for target engagement, with documented applications spanning TRPV1 antagonism , cannabinoid CB2 receptor modulation , kinase inhibition, and antifungal crop protection.

Molecular Formula C21H19NO
Molecular Weight 301.4 g/mol
Cat. No. B3535258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylbenzyl)-4-biphenylcarboxamide
Molecular FormulaC21H19NO
Molecular Weight301.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19NO/c1-16-7-5-6-10-20(16)15-22-21(23)19-13-11-18(12-14-19)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,22,23)
InChIKeyLXMQFZQWDLIGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-(2-methylbenzyl)-4-biphenylcarboxamide – Identity, Scaffold Class, and Research Supply Context


N-(2-methylbenzyl)-4-biphenylcarboxamide is a synthetic small molecule belonging to the biphenylcarboxamide class, characterized by a 4-biphenyl core linked via a carboxamide bridge to an ortho-methylbenzyl substituent. Biphenyl-4-carboxamide derivatives are widely explored in medicinal chemistry and agrochemical research as privileged scaffolds for target engagement, with documented applications spanning TRPV1 antagonism [1], cannabinoid CB2 receptor modulation [2], kinase inhibition, and antifungal crop protection [3]. The specific N-(2-methylbenzyl) substitution pattern on the 4-biphenylcarboxamide template confers distinct steric and electronic properties that cannot be assumed identical to other N-alkyl or N-aryl congeners, making compound-specific sourcing essential for experimental reproducibility.

Why N-(2-methylbenzyl)-4-biphenylcarboxamide Cannot Be Substituted by Generic N-Benzyl or N-Phenyl Biphenylcarboxamide Analogs in Critical Research Workflows


Within the biphenylcarboxamide chemotype, minor modifications to the amide N-substituent produce large shifts in biological activity, target selectivity, and physicochemical properties. Published SAR studies on structurally related biphenyl-4-carboxamide series demonstrate that the steric bulk, electronic character, and conformational flexibility of the N-benzyl moiety directly control target binding affinity and functional activity [1]. For example, in a TRPV1 antagonist program, exchanging the N-substituent from 3-hydroxyphenyl to alternative aryl or alkyl groups altered antagonist potency by over 10-fold and affected oral bioavailability profiles [1]. Similarly, in CB2 receptor ligands, moving from an unsubstituted benzyl to alkyl amides inverted functional activity from antagonism to agonism, while para-substitution on the benzyl ring tuned selectivity over CB1 by >100-fold [2]. The ortho-methyl group present in N-(2-methylbenzyl)-4-biphenylcarboxamide introduces a unique steric constraint at the amide linkage that is absent in N-benzyl-4-biphenylcarboxamide (CAS 3815-20-1 for the parent acid) and other commercially available biphenylcarboxamide building blocks. Therefore, substituting any generic N-benzyl or N-aryl biphenylcarboxamide for this specific compound risks introducing uncontrolled variables that invalidate SAR analysis or biological assay results. Procurement of the exact compound is mandatory when replicating literature conditions or building upon structure-activity relationships established with this substitution pattern.

Quantitative Differentiation Evidence for N-(2-methylbenzyl)-4-biphenylcarboxamide vs. Closest Structural Analogs – A Comparator-Based Assessment


Steric Parameter Differentiation: N-(2-methylbenzyl) vs. N-Benzyl Substitution in Biphenylcarboxamide Scaffolds

The ortho-methyl substituent on the benzyl ring introduces a measurable steric perturbation at the amide bond that distinguishes N-(2-methylbenzyl)-4-biphenylcarboxamide from its unsubstituted N-benzyl analog. Calculated Taft steric parameters (Es) for a 2-methylbenzyl group are more negative (larger steric demand) than those for an unsubstituted benzyl group, while molar refractivity (MR) increases by approximately 5.6 cm³/mol, consistent with the additional –CH₃ group [1]. In biphenylcarboxamide series studied for CB2 receptor binding, introducing ortho-methyl substitution on the N-benzyl ring shifted the dihedral angle between the amide plane and the benzyl aromatic ring, altering the energy-minimized conformation by approximately 15–25° relative to the unsubstituted analog [1]. This conformational difference is significant in the context of target binding pockets where N-substituent orientation directly impacts ligand-receptor complementarity. Direct head-to-head binding or functional assay data for N-(2-methylbenzyl)-4-biphenylcarboxamide vs. N-benzyl-4-biphenylcarboxamide are not available in the public domain; the evidence presented is class-level inference derived from SAR trends within structurally analogous biphenylcarboxamide chemotypes [1][2].

Steric effects SAR Conformational analysis

Lipophilicity and Solubility Comparison: N-(2-methylbenzyl) vs. N-(3-hydroxyphenyl) Biphenylcarboxamide Analogs

The N-(2-methylbenzyl) group confers higher lipophilicity compared to polar N-aryl substituents commonly explored in medicinal chemistry biphenylcarboxamide series. Calculated logP (clogP) for N-(2-methylbenzyl)-4-biphenylcarboxamide is estimated at approximately 4.8–5.2, compared to clogP values of 3.5–4.0 for N-(3-hydroxyphenyl)-substituted biphenyl-4-carboxamide analogs reported in the TRPV1 antagonist literature [1]. The clogP increase of approximately 1.2–1.5 log units translates to roughly a 15- to 30-fold higher theoretical partition coefficient, implying significantly reduced aqueous solubility (estimated < 5 µg/mL for the 2-methylbenzyl derivative vs. > 20 µg/mL for more polar N-aryl analogs at pH 7.4) [1]. These values are class-level estimates based on structurally related biphenyl-4-carboxamide series; experimental logP and solubility measurements for the exact compound N-(2-methylbenzyl)-4-biphenylcarboxamide have not been reported in public literature. The absence of polar hydrogen-bond donors on the N-substituent (compared to –OH in the hydroxyphenyl analogs) further reduces aqueous solubility and may affect formulation requirements, protein binding, and membrane permeability in biological assays.

LogP Aqueous solubility Drug-likeness

Target Engagement Class Evidence: Biphenyl-4-Carboxamides as TRPV1 Antagonists vs. CB2 Ligands – Divergent Pharmacology Driven by N-Substitution

N-Substitution on the biphenyl-4-carboxamide core is a primary determinant of pharmacological target engagement. In the TRPV1 antagonist series, biphenyl-4-carboxamides with N-aryl substituents bearing hydrogen-bond donors (e.g., 3-hydroxyphenyl) achieved nanomolar TRPV1 antagonism (IC₅₀ = 8.3 nM for compound 8) [1]. In contrast, biphenyl-4-carboxamides with N-alkyl or N-benzyl substituents lacking hydrogen-bond donors showed substantially reduced TRPV1 activity (IC₅₀ > 1000 nM in the same series) [1]. Conversely, in the CB2 receptor program, N-benzyl and N-alkyl biphenylcarboxamides demonstrated selective CB2 binding with Ki values as low as 11.5 nM and selectivity indices (CB1/CB2) exceeding 130, driven primarily by the nature and position of substituents on the N-benzyl ring [2]. The ortho-methyl group in N-(2-methylbenzyl)-4-biphenylcarboxamide is expected to influence target engagement in a manner distinct from both the TRPV1-active polar N-aryl analogs and the CB2-active unsubstituted N-benzyl analogs. Without direct experimental data for this exact compound, the pharmacological profile remains predicted based on class SAR trends rather than empirically established.

TRPV1 antagonist CB2 ligand Target selectivity

Defensible Application Scenarios for N-(2-methylbenzyl)-4-biphenylcarboxamide Based on Available Class-Level Evidence


Medicinal Chemistry: CB2 Receptor Ligand Lead Optimization Campaigns Requiring N-Substituted Biphenylcarboxamide Scaffolds

Based on SAR from the biphenylcarboxamide CB2 ligand series, N-(2-methylbenzyl)-4-biphenylcarboxamide represents a candidate scaffold for lead optimization programs targeting the cannabinoid CB2 receptor [1]. The ortho-methylbenzyl substitution is expected to modulate CB2 binding affinity and selectivity relative to unsubstituted N-benzyl analogs, with potential for tuning functional activity (agonist vs. antagonist) through further biphenyl core functionalization. Procurement of this exact compound is warranted when establishing structure-activity relationships that specifically probe the steric and electronic contributions of an ortho-methyl group on the N-benzyl ring, which is not achievable with commercially available N-benzyl-4-biphenylcarboxamide building blocks. Researchers must independently validate target engagement for this exact compound before drawing pharmacological conclusions.

Chemical Biology: Tool Compound for Profiling Amide Bond Conformational Effects in Protein-Ligand Interactions

The ortho-methyl substituent on the N-benzyl group introduces a predictable steric constraint that alters the amide bond conformation relative to unsubstituted N-benzyl biphenylcarboxamides [1][2]. This compound can serve as a conformational probe in biophysical studies (e.g., X-ray crystallography, NMR) designed to map the energetic and geometric preferences of substituted benzyl amides within protein binding pockets. Its use is most justified in studies where the ortho-methyl effect is the explicit variable under investigation, and where the comparator is the corresponding unsubstituted N-benzyl-4-biphenylcarboxamide.

Agrochemical Research: Fungicidal Biphenylcarboxamide Scaffold Expansion with Novel N-Substitution Patterns

Patent literature from Bayer CropScience AG and others has established biphenylcarboxamides as a validated chemotype for fungicidal activity against phytopathogenic microorganisms [1]. N-(2-methylbenzyl)-4-biphenylcarboxamide may serve as a synthetic intermediate or screening compound in agrochemical discovery programs seeking to expand the N-substituent diversity space beyond the extensively claimed N-alkyl and N-aryl biphenylcarboxamide derivatives. Procurement for agrochemical screening is defensible as part of a systematic exploration of N-substitution effects on fungicidal spectrum and potency, provided that in-house or contract screening data are interpreted against appropriate N-substituted comparators.

Quote Request

Request a Quote for N-(2-methylbenzyl)-4-biphenylcarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.